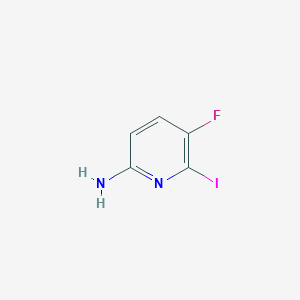

5-Fluoro-6-iodopyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULTWJNBQGFYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 5 Fluoro 6 Iodopyridin 2 Amine

Transformation of Halogen Substituents in Pyridine (B92270) Systems

The two halogen atoms on the pyridine ring exhibit markedly different reactivities, which is a cornerstone of its synthetic utility. The iodine at the 6-position is an excellent leaving group in metal-catalyzed reactions, while the fluorine at the 5-position is generally more resistant to substitution but can activate the ring for certain transformations.

Halogen exchange reactions in halopyridine systems are fundamental transformations for introducing different functionalities. In di-halogenated pyridines, selectivity is often achievable due to the different electronic environments and bond strengths of the carbon-halogen bonds. chemrxiv.orgresearchgate.netnih.govchemrxiv.org While direct halogen exchange on 5-fluoro-6-iodopyridin-2-amine is not extensively documented, the principles of such reactions on pyridine rings are well-established.

Generally, converting a chloro or bromo substituent to an iodo group can be accomplished using reagents like sodium iodide in an acid-mediated nucleophilic halogen exchange. chemrxiv.org Conversely, transforming an iodo or bromo group to a fluoro group is more challenging and often requires harsher conditions or specialized reagents. Given the high stability of the C-F bond, selective exchange of the iodine atom without disturbing the fluorine is highly feasible under standard Finkelstein-type conditions or through metal-mediated processes. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, facilitates nucleophilic aromatic substitution (SNAr) pathways, which are critical for these exchanges. researchgate.netnih.gov

Table 1: Representative Halogen Exchange Methodologies in Pyridine Systems

| Reaction Type | Reagents & Conditions | Target Transformation | Selectivity Principle |

| Iodination (Halex) | NaI, Acid (e.g., HCl, H₃PO₄) | Ar-Cl/Br → Ar-I | Activation of the ring for nucleophilic attack by iodide. |

| Fluorination | KF, High Temperature, Aprotic Solvent | Ar-Cl/Br → Ar-F | Nucleophilic displacement of more labile halogens by fluoride (B91410). |

| Phosphine-Mediated | Heterocyclic Phosphines, Halide Source | Pyridine C-H → C-Hal | Formation of a phosphonium (B103445) salt intermediate followed by displacement. researchgate.net |

The most significant and widely exploited reactivity of this compound is the selective functionalization of the carbon-iodine bond via palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more susceptible to oxidative addition to a low-valent palladium center than the robust C-F bond. mdpi.comjst.go.jp This differential reactivity allows the iodine atom to be selectively replaced with a wide variety of carbon-based fragments, leaving the fluorine atom intact.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction uses boronic acids or esters to form new carbon-carbon bonds. It is highly versatile for introducing aryl and heteroaryl substituents. libretexts.orgmdpi.comresearchgate.net

Sonogashira Coupling: This reaction couples the iodopyridine with terminal alkynes to introduce alkynyl groups, which are valuable for further synthetic manipulations.

Heck Coupling: This reaction involves the coupling with alkenes to form substituted olefins. mdpi.com

Buchwald-Hartwig Amination: While the substrate already possesses an amino group, this reaction could theoretically be used to introduce other nitrogen-based functionalities if the primary amine were first protected.

The fluorine atom, while generally unreactive under these conditions, exerts a strong electron-withdrawing effect, which can influence the reactivity of the molecule and the properties of the resulting coupled products. In rare cases, C-F bond activation can be achieved but typically requires specialized catalysts and harsher conditions, underscoring the high selectivity for C-I bond functionalization. researchgate.netmdpi.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Aryl-5-fluoropyridin-2-amine |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 6-Alkynyl-5-fluoropyridin-2-amine |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 6-Alkenyl-5-fluoropyridin-2-amine |

Reactivity of the Aminopyridine Moiety

The 2-aminopyridine (B139424) unit is a critical pharmacophore and a versatile synthetic handle. bio-conferences.org Its reactivity involves both the exocyclic amino group and the endocyclic ring nitrogen, which can act in concert to facilitate various transformations.

The exocyclic amino group of this compound behaves as a typical nucleophile and can readily undergo functionalization reactions such as acylation and alkylation.

Acylation: The reaction with acylating agents like acid chlorides or anhydrides proceeds smoothly to form the corresponding amides. publish.csiro.auresearchgate.netyoutube.com Studies on various aminopyridines show that acylation occurs chemoselectively at the exocyclic amino group rather than the more basic ring nitrogen. publish.csiro.auresearchgate.net This is attributed to steric hindrance around the ring nitrogen and the thermodynamic stability of the resulting amide.

Alkylation: While direct alkylation of aminopyridines with alkyl halides can sometimes lead to mixtures of N-alkylation on both the amino group and the pyridine ring, various methods have been developed for selective mono-alkylation of the exocyclic amine. nih.govacs.orgresearchgate.net These include reductive amination with aldehydes or ketones and the use of specific catalytic systems. researchgate.netresearchgate.netgoogle.com The presence of electron-withdrawing groups on the pyridine ring, such as fluorine, can decrease the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions for these reactions. acs.org

The 2-aminopyridine moiety is an excellent precursor for the synthesis of fused bicyclic heterocycles, which are prevalent in medicinal chemistry. bio-conferences.orgresearchgate.net In these reactions, the amino group and the ring nitrogen act as a binucleophilic system, reacting with 1,2- or 1,3-dielectrophiles to construct a new ring. acs.orgacs.org

The reaction of 2-aminopyridines with appropriate bifunctional reagents is a well-established strategy for building fused azaheterocycles. nih.govrsc.org

Five-Membered Rings (Imidazo[1,2-a]pyridines): This important heterocyclic system can be synthesized by reacting 2-aminopyridines with α-haloketones. bio-conferences.orgnih.govacs.org The reaction proceeds via initial N-alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular condensation with the exocyclic amino group to form the imidazole (B134444) ring. nih.govacs.org Other variations include copper-catalyzed reactions with ketones or three-component reactions involving aldehydes and alkynes. organic-chemistry.orgsemanticscholar.org

Six-Membered Rings (Pyrido[1,2-a]pyrimidines): These structures are typically formed by the reaction of 2-aminopyridines with 1,3-dicarbonyl compounds (like β-ketoesters or malonates) or their synthetic equivalents. rsc.orgcam.ac.ukresearchgate.netnih.gov The reaction involves condensation and subsequent cyclization to form the fused pyrimidine (B1678525) ring.

Table 3: Synthesis of Fused Heterocycles from 2-Aminopyridine Precursors

| Reagent Type | Fused Ring System | General Mechanism |

| α-Haloketone (e.g., Bromoacetone) | Imidazo[1,2-a]pyridine (B132010) | N-alkylation followed by intramolecular cyclization. nih.gov |

| 1,3-Dicarbonyl (e.g., Diethyl Malonate) | Pyrido[1,2-a]pyrimidine | Condensation and cyclization. acs.orgrsc.org |

| Nitroolefins | Imidazo[1,2-a]pyridine | Michael addition followed by cyclization and aromatization. acs.org |

| Alkyl Acrylates | Pyrido[1,2-a]pyrimidinone | Michael addition followed by intramolecular cyclization. acs.org |

The diverse reactivity of this compound makes it a powerful building block for creating a wide array of complex molecules through sequential and selective functionalization of its different reactive sites.

Cyclization Reactions for the Synthesis of Fused Heterocycles

Exploration of Metal-Mediated and Metal-Free Reaction Systems

The unique arrangement of substituents on the this compound scaffold, featuring an amino group, a fluorine atom, and an iodine atom, presents multiple distinct sites for chemical modification. The reactivity of this compound is dominated by the carbon-iodine bond, which is highly susceptible to metal-catalyzed cross-coupling reactions, and by the potential for the amino group to participate in cyclization reactions.

Metal-Mediated Reaction Systems

While specific, detailed studies on the metal-mediated reactivity of this compound are not extensively documented in peer-reviewed literature, its structure strongly suggests its utility as a substrate in a variety of well-established palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more labile than the carbon-fluorine bond under these conditions, allowing for highly regioselective derivatization at the 6-position.

Key metal-mediated transformations for which this compound is an anticipated substrate include:

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the C-I bond with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This is a powerful method for introducing aryl or vinyl substituents at the 6-position.

Sonogashira Coupling: The reaction with a terminal alkyne, co-catalyzed by palladium and copper species, is expected to proceed selectively at the C-I bond to yield 6-alkynyl-5-fluoropyridin-2-amine derivatives. soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a new carbon-nitrogen bond by coupling the C-I bond with a primary or secondary amine, providing access to 6-amino-substituted pyridine derivatives.

The general reactivity of iodo-pyridines in these transformations is well-established, making this compound a valuable, albeit under-documented, building block for constructing more complex molecular architectures. The table below outlines the expected parameters for these standard metal-mediated reactions based on the compound's structure.

| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Expected Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | Na₂CO₃, K₂CO₃, or K₃PO₄ | 6-Aryl-5-fluoropyridin-2-amine |

| Sonogashira Coupling | R-C≡CH | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | 6-Alkynyl-5-fluoropyridin-2-amine |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃ / Ligand (e.g., BINAP, XPhos) | NaOtBu or K₃PO₄ | N⁶-Substituted-5-fluoropyridine-2,6-diamine |

Metal-Free Reaction Systems

In contrast to metal-mediated pathways, metal-free reactions of this compound have been documented, particularly in the synthesis of fused heterocyclic systems. Research detailed in patent literature demonstrates its use as a key intermediate in the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.

In a specific example, this compound undergoes a cyclization reaction with ethyl (Z)-2-cyano-3-ethoxyacrylate. This transformation proceeds under thermal conditions in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction constructs the pyrazolo[1,5-a]pyrimidine core, a scaffold of interest in medicinal chemistry. This reaction highlights the utility of the endocyclic nitrogen and the exocyclic amino group in a metal-free ring-forming strategy.

Additionally, the C-F bond, while less reactive than the C-I bond in cross-coupling, is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent ring nitrogen. nih.gov Under forcing conditions or with highly reactive nucleophiles, displacement of the fluoride could occur, although this pathway is generally less favorable than reactions at the C-I position.

The following table summarizes the detailed findings for the documented metal-free cyclization reaction.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Ethyl (Z)-2-cyano-3-ethoxyacrylate | K₂CO₃, DMF, 150 °C | 5-Iodo-6-fluoropyrazolo[1,5-a]pyrimidin-7-amine | Cyclization / Annulation |

Spectroscopic and Computational Investigations of 5 Fluoro 6 Iodopyridin 2 Amine

Vibrational Spectroscopy for Molecular Characterization

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

An FTIR spectrum of 5-Fluoro-6-iodopyridin-2-amine would be expected to display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the pyridine (B92270) ring, C=C and C=N ring stretching vibrations, as well as C-F and C-I stretching vibrations. The positions of these bands would be influenced by the electronic effects of the fluorine, iodine, and amine substituents on the pyridine ring.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementary to FTIR, an FT-Raman spectrum would provide information on the polarizability of the molecular bonds. Vibrations that are weak or absent in the FTIR spectrum are often strong in the Raman spectrum. For this compound, the symmetric vibrations of the pyridine ring and the C-I bond would be expected to produce prominent Raman scattering signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR are fundamental for the structural elucidation of organic compounds.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound would show distinct signals for the protons of the pyridine ring and the amine group. The chemical shifts of the ring protons would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the amine group. Furthermore, spin-spin coupling between the fluorine atom and the adjacent proton, as well as between adjacent protons, would provide valuable information about their relative positions.

Fluorine-19 (¹⁹F) NMR Characterization

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for the characterization of organofluorine compounds. This is due to the ¹⁹F nucleus having a spin of ½, 100% natural abundance, and high sensitivity, which is approximately 83% that of the proton (¹H) nucleus. alfa-chemistry.comhuji.ac.ilnih.gov These properties result in sharp, well-resolved signals and a wide chemical shift range, typically spanning over 700 ppm, which minimizes signal overlap even in complex molecules. huji.ac.ilnih.gov

Table 1: Key Characteristics of ¹⁹F NMR Spectroscopy

| Property | Description | Significance for this compound |

|---|---|---|

| Natural Abundance | 100% | Ensures high signal intensity without isotopic enrichment. |

| Spin | ½ | Leads to sharp spectral lines and simpler splitting patterns. |

| Chemical Shift Range | >700 ppm | Reduces the likelihood of signal overlap, allowing for clear structural analysis. |

| Sensitivity | High (83% of ¹H) | Allows for detection of small sample quantities. |

Theoretical and Quantum-Chemical Studies

Computational chemistry provides profound insights into the structural, electronic, and reactive properties of molecules, complementing experimental data. For a molecule like this compound, these methods can elucidate its behavior at an atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying organic molecules. Methods such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to perform geometry optimization, which calculates the lowest energy conformation of the molecule. nih.govmdpi.com This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would reveal the planarity of the pyridine ring and the precise spatial arrangement of its substituents. The calculations would quantify the electronic influence of the amino, fluoro, and iodo groups on the ring's geometry. For instance, the C-F and C-I bond lengths are critical indicators of bond strength and reactivity. DFT is also used to calculate electronic properties, such as total energy and dipole moment, which are essential for understanding the molecule's stability and polarity.

Table 2: Illustrative DFT-Calculated Geometric Parameters for a Substituted Pyridine Ring

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-C (ring) | 1.39 - 1.41 Å | Aromatic carbon-carbon bond length. |

| C-N (ring) | 1.33 - 1.35 Å | Aromatic carbon-nitrogen bond length. |

| C-F | ~1.35 Å | Carbon-fluorine bond length. |

| C-I | ~2.10 Å | Carbon-iodine bond length. |

| C-NH₂ | ~1.36 Å | Carbon-amino group bond length. |

| ∠CCC (ring) | ~118 - 121° | Internal bond angle of the pyridine ring. |

| ∠CNC (ring) | ~117° | Internal bond angle involving the ring nitrogen. |

Note: These are representative values; precise figures for this compound require specific calculation.

Ab initio methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without reliance on experimental parameters. nih.gov These calculations are fundamental for predicting electronic properties and are often used in conjunction with DFT to provide a more complete theoretical picture. For this compound, ab initio methods can be used to compute electronic energies and wavefunctions, which are foundational for predicting various spectroscopic properties. Both HF and DFT methods are utilized to calculate harmonic vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. nih.gov

Following the calculation of vibrational frequencies using DFT or ab initio methods, a Potential Energy Distribution (PED) analysis is performed to assign the calculated frequencies to specific molecular vibrations. nih.govresearchgate.net PED provides a quantitative measure of how much each internal coordinate (e.g., a specific bond stretch or angle bend) contributes to a particular vibrational mode. This is crucial for an unambiguous interpretation of complex IR and Raman spectra, especially for molecules with many atoms and low symmetry. For this compound, PED would be essential to assign vibrations such as the C-F stretch, C-I stretch, N-H wagging, and pyridine ring breathing modes.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating amino group would raise the HOMO energy, while the electronegative fluorine and iodine atoms would lower the LUMO energy, likely resulting in a relatively small energy gap and indicating a chemically reactive species.

Table 3: Representative Frontier Molecular Orbital Energies from DFT Studies of Related Heterocycles

| Parameter | Illustrative Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.8 to -7.5 eV | Indicates electron-donating capability. |

| E(LUMO) | -0.6 to -1.5 eV | Indicates electron-accepting capability. |

| ΔE (Gap) | 5.4 to 6.8 eV | Correlates with chemical reactivity and stability. mdpi.comnih.gov |

Note: These values are illustrative, based on similar molecules in the literature. mdpi.comnih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is calculated to predict how a molecule will interact with other chemical species. The map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the highly electronegative nitrogen and fluorine atoms. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amino group would exhibit positive potential (blue), making them sites for hydrogen bonding. The MEP map is an invaluable tool for predicting sites of intermolecular interactions and chemical reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among orbitals. It provides a chemical interpretation of the bonding in terms of localized electron-pair "bonding" units (bonds, lone pairs, etc.). An NBO analysis of this compound would involve the calculation of the stabilization energies (E(2)) associated with delocalization of electron density from a filled donor NBO to an empty acceptor NBO. These interactions, also known as hyperconjugative interactions, are crucial in understanding the molecule's stability and electronic structure.

Key intramolecular interactions that would be investigated in this compound include:

Interactions involving the lone pairs of the nitrogen and fluorine atoms with the antibonding orbitals of adjacent bonds (e.g., n(N) → σ(C-C), n(F) → σ(C-C)).

Interactions between the π orbitals of the pyridine ring and the antibonding σ* orbitals of the substituent groups (π → σ*).

Interactions involving the lone pairs of the iodine atom.

The results of such an analysis are typically presented in a table format, detailing the donor and acceptor orbitals, and the corresponding stabilization energy.

Table 1: Hypothetical NBO Analysis Data for this compound (Note: This table is illustrative as specific data is not available.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ(C-C) | Data not available |

| LP (1) F | σ(C-C) | Data not available |

| π (C-C) | σ(C-I) | Data not available |

| π (C-C) | σ(C-F) | Data not available |

Investigation of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties of a molecule describe its behavior in the presence of a strong electromagnetic field, such as that from a laser. Organic molecules with extended π-conjugated systems and significant charge separation (large dipole moments) often exhibit high NLO responses. The key parameters for NLO activity are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

A computational study of the NLO properties of this compound would involve calculating these parameters using quantum chemical methods. The presence of the electron-donating amino group and the electron-withdrawing fluorine and iodine atoms on the pyridine ring could potentially lead to interesting NLO characteristics. The magnitude of the first-order hyperpolarizability (β) is a critical indicator of a molecule's potential for applications in NLO materials.

The calculated values are typically compared to those of a standard NLO material, such as urea, to assess their relative performance.

Table 2: Hypothetical NLO Properties of this compound (Note: This table is illustrative as specific data is not available.)

| Parameter | Calculated Value |

| Dipole Moment (μ) in Debye | Data not available |

| Mean Polarizability (α) in esu | Data not available |

| First-order Hyperpolarizability (β) in esu | Data not available |

First-Principles Theoretical Studies on Magnetic Topology of Related Complexes

First-principles theoretical studies, based on quantum mechanics, can be employed to investigate the magnetic properties of molecular complexes. These studies can elucidate the nature and strength of magnetic interactions between metal centers bridged by ligands. For a complex involving this compound as a ligand, theoretical calculations could predict the magnetic coupling (ferromagnetic or antiferromagnetic) between paramagnetic centers.

The analysis would involve calculating the exchange coupling constant (J), which quantifies the strength of the magnetic interaction. The magnetic topology describes the network of these magnetic interactions within the complex. Such studies are crucial for the design and understanding of molecular magnets. As no specific research on the magnetic properties of complexes containing this compound was found, no data can be presented.

Research Applications of 5 Fluoro 6 Iodopyridin 2 Amine and Its Derivatives

Utilization as Building Blocks in the Synthesis of Complex Heterocyclic Systems

The unique structural features of 5-fluoro-6-iodopyridin-2-amine, namely the presence of fluorine, iodine, and an amino group on a pyridine (B92270) ring, make it a versatile building block for the synthesis of more complex heterocyclic compounds. The differential reactivity of the carbon-iodine and carbon-fluorine bonds, along with the nucleophilicity of the amino group, allows for a variety of chemical transformations.

Construction of Polysubstituted Pyridines and Pyrimidines

The pyridine nucleus is a common scaffold in a vast number of biologically active compounds and approved drugs. The synthesis of polysubstituted pyridines is a key area of research in medicinal chemistry. nih.gov this compound serves as a valuable precursor for creating such molecules. The iodine atom can be readily displaced or participate in cross-coupling reactions, while the fluorine atom and the amino group can be used to introduce further diversity into the molecule.

Similarly, pyrimidine (B1678525) derivatives are of significant interest in medicinal chemistry. For instance, silver-promoted selective fluorination of 2-aminopyrimidines has been developed to synthesize 5-fluoro-2-aminopyrimidine derivatives. rsc.org This highlights the importance of fluorinated amine-substituted heterocyclic compounds in the development of new chemical entities.

Formation of Nitrogen-Containing Fused Ring Structures

Nitrogen-containing fused ring systems are prevalent in many pharmaceuticals and natural products. nih.govdrugbank.com The reactivity of this compound can be harnessed to construct such fused ring structures. For example, the amino group and the adjacent iodine atom can participate in cyclization reactions to form bicyclic systems. These reactions can lead to the formation of novel heterocyclic scaffolds with potential biological activity. The development of new methods for synthesizing these complex structures is an active area of research. justia.com

Role as Radiopharmaceutical Precursors in Molecular Imaging Research

The field of molecular imaging, particularly Positron Emission Tomography (PET), relies on the development of specific radiotracers to visualize and quantify biological processes in vivo. Fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide for PET due to its favorable decay characteristics, including a 109.8-minute half-life and low positron energy, which results in high-resolution images. researchgate.netmdpi.com

Development of ¹⁸F-Labeled Radiotracers for Preclinical Studies

This compound and its derivatives are crucial precursors for the synthesis of ¹⁸F-labeled radiotracers. The presence of a leaving group, such as iodine, allows for nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride. This is a common and efficient method for introducing the ¹⁸F label into aromatic and heteroaromatic rings. researchgate.net

For example, novel ¹⁸F-labeled radiotracers have been developed for imaging α-synuclein fibrils, which are implicated in neurodegenerative diseases. nih.gov The synthesis of these tracers often involves the radiolabeling of precursors via an SₙAr reaction. nih.gov The development of DREADD (Designer Receptors Exclusively Activated by Designer Drugs) radiotracers labeled with ¹⁸F also highlights the importance of this methodology for creating tools for preclinical research. nih.gov

Design of Ligands for Positron Emission Tomography (PET) Imaging

The design of specific ligands for PET imaging of various biological targets is a major focus of radiopharmaceutical chemistry. The 2-fluoropyridyl moiety, which can be derived from precursors like this compound, is a common feature in many PET radiotracers due to its resistance to in vivo defluorination. researchgate.net

Researchers have designed and synthesized numerous PET ligands based on this scaffold. For instance, [¹⁸F]OXD-2314 was developed as a PET radiotracer for imaging non-Alzheimer's disease tauopathies. nih.govnih.gov The synthesis of such complex molecules often involves multi-step procedures starting from simple fluorinated pyridines. nih.gov The ultimate goal is to develop radiotracers with high affinity and selectivity for their target, along with favorable pharmacokinetic properties for in vivo imaging. researchgate.netuconn.edu

Application as a Scaffold in Medicinal Chemistry Research

A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The 2-aminopyridine (B139424) framework, as found in this compound, is considered a "privileged scaffold" due to its presence in numerous bioactive compounds. nih.govnih.gov

The versatility of the 2-aminopyridine scaffold allows for the synthesis of a wide range of derivatives with potential therapeutic applications. researchgate.net For example, the 2-aminothiophene scaffold, a related five-membered heterocyclic core, has been extensively explored for drug discovery due to the broad biological activities exhibited by its derivatives. nih.govresearchgate.net Similarly, five-membered heterocycles containing nitrogen atoms are frequently used as pharmacophores in the design of antibacterial drugs. nih.gov The strategic modification of the this compound scaffold can lead to the discovery of new drug candidates targeting various diseases.

Design and Synthesis of Enzyme Inhibitors

The development of kinase inhibitors is a major focus of modern drug discovery, particularly in oncology. The aminopyridine and aminopyrimidine cores are prevalent in a multitude of approved and investigational kinase inhibitors. While no specific studies have been found that explicitly utilize this compound for the synthesis of ATR (Ataxia Telangiectasia and Rad3-related) or Cyclin-Dependent Kinase (CDK) inhibitors, its potential as a starting material is significant.

For instance, patented ATR inhibitors have been developed incorporating a fluorinated pyridinyl moiety. The synthesis of such complex molecules often involves the coupling of a halogenated pyridine with a larger, heterocyclic core. The iodine atom at the 6-position of this compound would be an ideal site for such a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling), allowing for the introduction of diverse chemical functionalities.

Similarly, a number of CDK inhibitors are based on aminopyrimidine or related heterocyclic systems. The 2-aminopyridine structure of the title compound could serve as a key precursor. The fluorine at the 5-position could be strategically employed to modulate the electronic properties of the pyridine ring and to form favorable interactions within the ATP-binding pocket of the kinase.

Table 1: Potential Contribution of Substituents in this compound to Kinase Inhibitor Design

| Substituent | Position | Potential Role in Kinase Inhibitor Design |

| 2-amino group | 2 | Key hydrogen bonding interactions with the kinase hinge region. |

| Fluorine | 5 | Enhancement of binding affinity through polar interactions; improved metabolic stability. |

| Iodine | 6 | A reactive site for introducing larger chemical moieties via cross-coupling reactions to target specific regions of the kinase active site. |

Substituted 2-aminopyridines are a well-known class of nitric oxide synthase (NOS) inhibitors. These compounds typically feature the 2-aminopyridine core, which mimics the guanidinium (B1211019) group of the natural substrate, L-arginine, and forms crucial hydrogen bonds with the active site of the enzyme. The potency and isoform selectivity of these inhibitors are highly dependent on the nature and position of the substituents on the pyridine ring.

Although no studies have been identified that specifically evaluate this compound or its direct derivatives as NOS inhibitors, the structural motif is highly relevant. The fluorine atom could potentially enhance the binding affinity and selectivity, while the iodine atom offers a site for further chemical modification to explore the inhibitor binding site.

Exploration of Structure-Activity Relationships (SAR) in Chemical Biology

The exploration of structure-activity relationships (SAR) is fundamental to the optimization of lead compounds in drug discovery. The distinct substitution pattern of this compound makes it an excellent candidate for systematic SAR studies. The ability to selectively functionalize the iodine position allows for the introduction of a wide array of chemical groups. By synthesizing a library of derivatives with varying substituents at this position and evaluating their biological activity, researchers could gain valuable insights into the structural requirements for potent and selective inhibition of a particular biological target.

The fluorine atom at the 5-position would serve as a constant feature in such a library, allowing for the specific investigation of the impact of the substituent at the 6-position. This systematic approach is crucial for understanding how different chemical functionalities interact with the target protein and for guiding the design of more effective chemical probes and drug candidates.

Development of Chemical Modulators for Biological Targets

Beyond enzyme inhibition, substituted pyridines are utilized as modulators of a wide range of biological targets. The term "chemical modulator" encompasses a broad category of molecules that can activate, inhibit, or otherwise alter the function of proteins and other biological macromolecules.

The versatile reactivity of this compound would enable its incorporation into a diverse range of molecular scaffolds designed to interact with various biological targets. The strategic placement of the fluorine and iodine atoms provides a blueprint for creating focused libraries of compounds for high-throughput screening against different biological assays.

Emerging Applications in Materials Science and Organometallic Catalysis Research

Ligands for Metal Complexes

The nitrogen atoms of the pyridine ring and the exocyclic amino group in this compound make it a potential ligand for coordination to metal centers. Pyridine-based ligands are ubiquitous in coordination chemistry and have been instrumental in the development of catalysts for a wide range of organic transformations, as well as in the construction of functional materials with interesting photophysical and electronic properties.

While there is no specific literature on metal complexes of this compound, its coordination chemistry can be inferred from related pyridine derivatives. The electronic properties of the ligand, and consequently the properties of the resulting metal complex, would be influenced by the electron-withdrawing effects of the fluorine and iodine substituents. The iodine atom could also potentially participate in secondary interactions with the metal center or be used as a handle to link the metal complex to other molecules or surfaces.

Precursors for Advanced Functional Materials

The unique structural characteristics of this compound make it a highly promising precursor for the synthesis of advanced functional materials, particularly those utilized in the field of organic electronics. The presence of both a fluorine and an iodine substituent on the pyridine ring, in conjunction with an amino group, offers multiple, distinct reaction sites. This allows for precise, stepwise modifications to build complex, conjugated molecular architectures.

The iodine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of π-conjugated systems, which are the cornerstone of organic electronic materials. By strategically coupling this compound with other aromatic or heteroaromatic building blocks, researchers can synthesize novel polymers and small molecules with tailored electronic and photophysical properties.

The fluorine atom at the 5-position, with its strong electron-withdrawing nature, can significantly influence the electronic properties of the resulting material. It can lower the HOMO and LUMO energy levels, which is a critical aspect in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, the fluorine substituent can enhance the material's stability and influence its molecular packing in the solid state, which in turn affects charge transport characteristics.

Detailed Research Findings:

While specific research exclusively detailing the use of this compound for the synthesis of a fully characterized advanced functional material is not extensively published, the well-established reactivity of this and similar di-halogenated pyridines allows for a clear projection of its potential. The primary application lies in its role as a key building block for creating hole transport materials (HTMs), electron transport materials (ETMs), and emissive materials for OLEDs.

For instance, through a Suzuki-Miyaura cross-coupling reaction, the iodine at the 6-position can be replaced with an aryl boronic acid derivative. This could be a carbazole, fluorene, or triphenylamine (B166846) moiety, all of which are common components of hole transport materials. Subsequent functionalization of the amino group or the fluorine position could further tune the properties of the final molecule.

Similarly, a Sonogashira coupling with a terminal alkyne can introduce a rigid, linear π-conjugated linker, extending the conjugation length of the molecule. This is a common strategy in the design of emissive materials with specific color outputs. The resulting alkynylpyridine derivative can then be further elaborated into more complex structures.

The following interactive data table illustrates the potential properties of a hypothetical hole transport material synthesized from a this compound precursor. The data is representative of what would be expected for a material in this class.

| Property | Value | Method of Measurement |

| Highest Occupied Molecular Orbital (HOMO) | -5.4 eV | Cyclic Voltammetry |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV | Cyclic Voltammetry & Optical Band Gap |

| Optical Band Gap (Eg) | 3.3 eV | UV-Vis Spectroscopy |

| Glass Transition Temperature (Tg) | 125 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | 350 °C | Thermogravimetric Analysis (TGA) |

| Hole Mobility (μh) | 1 x 10-4 cm2V-1s-1 | Time-of-Flight (ToF) |

The strategic placement of the fluoro and amino groups on the pyridine ring also allows for the fine-tuning of intermolecular interactions, which can promote favorable molecular packing for efficient charge transport. The amino group can also serve as a site for attaching solubilizing groups, which is crucial for the solution-processability of these materials.

Future Directions and Emerging Research Avenues for 5 Fluoro 6 Iodopyridin 2 Amine

Development of Innovative and Efficient Synthetic Routes

While existing methods provide access to di-halogenated pyridinamines, the development of more innovative and efficient synthetic routes remains a key area of research. Future efforts are likely to focus on improving reaction yields, reducing the number of synthetic steps, enhancing regioselectivity, and expanding substrate scope.

Key areas of innovation include:

Advanced Catalytic Systems: The use of transition metal catalysts, particularly palladium, copper, and nickel, is crucial for synthesizing functionalized pyridines. ijarsct.co.in Future research will likely explore novel ligand designs and catalytic systems to enable more challenging cross-coupling reactions under milder conditions. For instance, developing catalysts that can selectively activate the C-I bond over the C-F bond is of significant interest.

One-Pot and Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, minimizing waste and purification efforts. rasayanjournal.co.innih.gov Designing one-pot procedures that introduce the fluoro, iodo, and amino functionalities or use 5-Fluoro-6-iodopyridin-2-amine as a key component in a multicomponent reaction could dramatically improve efficiency. nih.gov

Direct C-H Functionalization: A major goal in modern organic synthesis is the direct conversion of C-H bonds into C-C or C-heteroatom bonds. Developing methods for the regioselective C-H fluorination or iodination of aminopyridine precursors would represent a significant advance over traditional multi-step methods that often require pre-functionalized starting materials. researchgate.net For example, methods using AgF₂ for selective fluorination adjacent to the nitrogen in pyridines have been developed, showcasing the potential for direct functionalization strategies. researchgate.net

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry is an increasingly powerful tool for accelerating the discovery and optimization of new molecules. For this compound and its derivatives, advanced computational modeling can provide profound insights into structure-property relationships, guiding synthetic efforts and predicting potential applications.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure of fluorinated and chlorinated pyridines. rsc.org Such calculations help in understanding how the nature and position of halogen substituents affect the molecule's frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and intramolecular charge delocalization. rsc.org This knowledge is critical for predicting the reactivity of the different sites on the this compound ring.

Crystal Structure Prediction: Computational methods are being developed to predict the crystal packing of molecules, which is fundamental to understanding their solid-state properties. rsc.org For derivatives of this compound, predicting crystal structures can help in the design of new materials with desired properties, such as pharmaceuticals with optimal solubility and stability.

Structure-Activity Relationship (SAR) Studies: In drug discovery, computational models are used to predict the biological activity of new compounds. By analyzing the computed properties of a series of derivatives, researchers can build models that correlate specific structural features with biological outcomes. For example, fluorinated imidazo[1,2-a]pyridine (B132010) derivatives have been designed and evaluated as potential antipsychotic agents, with computational studies aiding in the understanding of their interaction with GABA-A receptors. nih.gov

| Computational Method | Application for this compound | Predicted Properties | Reference |

| Quantum Chemical Calculations (DFT) | Analysis of electronic structure and substituent effects | Reactivity, molecular electrostatic potential, bond strength | rsc.org |

| Crystal Structure Prediction | Determination of solid-state packing and properties | Polymorph stability, solubility | rsc.org |

| Molecular Docking & SAR | Predicting interaction with biological targets | Binding affinity, potential biological activity | nih.gov |

Expansion into Novel Areas of Chemical Biology and Chemical Probe Development

The unique substitution pattern of this compound makes it an attractive scaffold for applications in chemical biology, particularly in the development of chemical probes to interrogate biological systems.

Fragment-Based Drug Discovery: As a small, functionalized heterocycle, this compound can serve as a valuable fragment in fragment-based drug discovery (FBDD). The distinct reactive sites allow for controlled elaboration, enabling the growth of fragments into potent and selective inhibitors of biological targets like kinases.

Synthesis of PET Radiotracers: The fluorine atom allows for the potential development of 18F-labeled analogues for use in Positron Emission Tomography (PET) imaging. PET is a powerful molecular imaging technique that requires radiotracers labeled with positron-emitting isotopes like fluorine-18 (B77423). researchgate.net The development of methods for the late-stage nucleophilic 18F-fluorination of pyridine (B92270) derivatives is an active area of research. researchgate.net Synthesizing an 18F-labeled version of this compound or its derivatives could yield new probes for imaging and studying disease states in vivo. researchgate.net

Investigation of Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce environmental impact and improve safety. ijarsct.co.innih.gov Applying these principles to the synthesis and modification of this compound is a critical future direction. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green chemistry tool that can significantly shorten reaction times, increase product yields, and enhance purity compared to conventional heating methods. ijarsct.co.innih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives and represents a promising avenue for optimizing the synthesis of this compound. nih.gov

Solvent-Free and Alternative Solvent Systems: Traditional organic syntheses often rely on hazardous and volatile organic solvents. rasayanjournal.co.in Research into performing reactions under solvent-free conditions or in environmentally benign solvents like water or ionic liquids is a key goal of green chemistry. rasayanjournal.co.inresearchgate.net Multicomponent reactions for synthesizing 2-aminopyridine (B139424) derivatives have been successfully developed under solvent-free conditions. nih.gov

Development of Reusable Catalysts: The use of heterogeneous or recyclable catalysts can reduce waste and cost. researchgate.net Future work could focus on developing solid-supported catalysts for the key synthetic steps, such as iodination or cross-coupling reactions, allowing for easy separation and reuse of the catalyst. researchgate.net

| Green Chemistry Approach | Potential Benefit for Synthesis/Derivatization | Reference |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, improved purity | nih.gov |

| Solvent-Free Reactions | Reduced use of hazardous solvents, simplified workup | rasayanjournal.co.innih.gov |

| Green Catalysts (e.g., biocatalysts, reusable catalysts) | Milder reaction conditions, reduced waste, cost-effectiveness | ijarsct.co.inresearchgate.net |

| Multicomponent Reactions (MCRs) | High atom economy, reduced number of steps, minimal waste | rasayanjournal.co.in |

Q & A

Q. What considerations are vital when comparing fluorine’s and iodine’s electronic/steric effects in pyridine systems?

- Methodology : Design isotopic analogs (e.g., ⁵F vs. ¹²⁷I) for comparative crystallography. Measure Hammett σ values via substituent-dependent reaction rates. Use XPS or NBO analysis to quantify electron density differences. Reference steric maps from 3,5-Difluoro-4-methylpyridin-2-amine () .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.